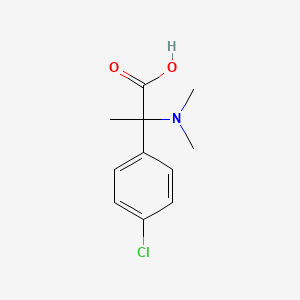

2-(4-Chlorophenyl)-2-(dimethylamino)propanoic acid

Description

Properties

IUPAC Name |

2-(4-chlorophenyl)-2-(dimethylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2/c1-11(10(14)15,13(2)3)8-4-6-9(12)7-5-8/h4-7H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYKHMICFOPJKFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Cl)(C(=O)O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy Overview

The preparation of 2-(4-chlorophenyl)-2-(dimethylamino)propanoic acid typically involves:

- Introduction of the 4-chlorophenyl group onto a suitable propanoic acid backbone.

- Installation of the dimethylamino substituent at the alpha position.

- Control of reaction conditions to achieve selective substitution and high purity.

Key synthetic approaches involve halogenation, alpha-substitution, condensation, and hydrolysis steps, often starting from simpler aromatic ketones or phenylpropanoic acid derivatives.

Preparation of 4-Chlorophenyl-Substituted Propanoic Acid Precursors

Several methods exist for synthesizing 4-chlorophenyl-substituted propanoic acids, which serve as intermediates for further functionalization:

From 2-methyl-2-phenylpropanoic acid derivatives via selective halogenation:

For example, selective bromination of 2-methyl-2-phenylpropanoic acid in aqueous media yields 2-(4-bromophenyl)-2-methylpropanoic acid with high selectivity under acidic conditions, using stoichiometric amounts of bromine and careful control of reaction medium (acidic, neutral, or alkaline). This method highlights the possibility of selective para-substitution on the phenyl ring in mild conditions.From 4-chloropropiophenone derivatives:

4-Chloropropiophenone can be used as a starting material, undergoing α-bromination followed by condensation reactions to build more complex structures. This approach allows for the introduction of functional groups at the alpha position after halogenation.Hydrogenation and hydrolysis of benzyl 4-chlorobenzoate derivatives:

Reduction of benzyl 4-chlorobenzoate under hydrogen atmosphere with palladium catalysts followed by hydrolysis yields 3-(4-chlorophenyl)propanoic acid with excellent yields (up to 98%). This method demonstrates a clean catalytic hydrogenation route to chlorophenylpropanoic acids.

Introduction of the Dimethylamino Group at the Alpha Position

The dimethylamino substituent at the alpha carbon can be introduced via:

Nucleophilic substitution or addition reactions:

Alpha-halogenated phenylpropanoic acids (e.g., α-bromo or α-chloro derivatives) can undergo nucleophilic substitution with dimethylamine to yield the corresponding 2-(dimethylamino) derivatives. This is a common approach in amino acid and alpha-substituted acid synthesis.Reductive amination:

Starting from the corresponding alpha-keto acid or ketone (e.g., 4-chloropropiophenone), reductive amination with dimethylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) can directly install the dimethylamino group at the alpha position.

Detailed Example Procedure (Inferred from Related Literature)

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of 4-chloropropiophenone | Friedel-Crafts acylation of chlorobenzene with propionyl chloride, AlCl3 catalyst | Provides key ketone intermediate |

| 2 | α-Bromination of 4-chloropropiophenone | Br2, acidic or neutral aqueous medium, 0-50°C | Introduces alpha-bromo substituent selectively |

| 3 | Nucleophilic substitution with dimethylamine | Dimethylamine, solvent (e.g., ethanol or DMF), reflux | Displaces bromine with dimethylamino group |

| 4 | Hydrolysis to propanoic acid | Acidic or basic hydrolysis | Converts ketone or ester intermediates to carboxylic acid |

| 5 | Purification | Crystallization or extraction | Yields pure this compound |

Research Findings and Analysis

Selectivity and yield:

Selective halogenation at the para position of the phenyl ring is achievable under controlled conditions without over-halogenation or side reactions. The nucleophilic substitution with dimethylamine proceeds efficiently if the alpha-halogenated intermediate is pure and reaction conditions are optimized.Purification challenges:

Separation of starting materials and products can be challenging due to similar solubility profiles. Esterification (e.g., methyl ester formation) followed by distillation under reduced pressure can aid purification.Catalyst and reagent considerations:

Use of palladium catalysts for hydrogenation steps provides high yields and clean reactions. Chlorinating agents such as sulfuryl chloride (SO2Cl2) and chlorine can be recycled in industrial processes to improve sustainability.Industrial applicability:

Methods involving fewer steps, mild conditions, and readily available reagents are preferred for scale-up. Routes requiring expensive catalysts (e.g., Pd(PPh3)4) or chromatographic purification are less favored for industrial production.

Summary Table of Key Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-(dimethylamino)propanoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

-

Oxidation

- Reagents: Potassium permanganate, chromium trioxide

- Conditions: Acidic or basic medium, elevated temperatures

-

Reduction

- Reagents: Lithium aluminum hydride, sodium borohydride

- Conditions: Anhydrous solvents, low temperatures

-

Substitution

- Reagents: Sodium hydroxide, potassium tert-butoxide

- Conditions: Aprotic solvents, room temperature

Major Products Formed

Oxidation: Formation of 4-chlorobenzophenone or 4-chlorobenzoic acid

Reduction: Formation of 2-(4-chlorophenyl)-2-(dimethylamino)propanol

Substitution: Formation of various substituted chlorophenyl derivatives

Scientific Research Applications

Anticancer Research

One of the most prominent applications of 2-(4-Chlorophenyl)-2-(dimethylamino)propanoic acid is in the field of cancer research. Studies have demonstrated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines.

- Synthesis and Activity : A study synthesized a series of compounds based on structure modifications of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, which includes this compound. The synthesized compounds were evaluated for their histone deacetylase inhibitory (HDACi) properties, showing promising results against colon cancer cells (HCT-116) and cervical cancer cells (HeLa) with IC50 values ranging from 0.69 μM to 11 μM, indicating potent activity compared to the standard drug doxorubicin .

- Mechanism of Action : The mechanism underlying the anticancer activity involves the inhibition of HDAC enzymes, which play a crucial role in regulating gene expression related to cell cycle progression and apoptosis. By inhibiting these enzymes, the compound can induce cell cycle arrest and promote apoptotic pathways in cancer cells .

Drug Design and Development

The compound serves as a valuable building block in drug design due to its structural features that can be modified to enhance biological activity.

- Combination Therapy : Research has highlighted the potential of combining this compound with other active scaffolds to create hybrid molecules that can overcome microbial drug resistance and enhance therapeutic efficacy. This approach is particularly relevant in developing new antimycobacterial agents .

- Cosmetic Applications : Beyond medicinal uses, there are emerging applications in cosmetic formulations where such compounds may serve as active ingredients due to their desirable properties for skin care formulations .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound derivatives is crucial for optimizing their pharmacological profiles.

- Modification Outcomes : Various studies have explored how changes in substituents on the aromatic ring or alterations in the amine group impact biological activity. For instance, modifications that enhance lipophilicity or alter electronic properties have been shown to improve cellular uptake and potency against specific cancer types .

Data Summary Table

Case Studies

Case Study 1: HDAC Inhibition and Cancer Cell Lines

A comprehensive study synthesized various derivatives of this compound and tested their efficacy as HDAC inhibitors. The results indicated that specific modifications led to enhanced potency against colon cancer cells, establishing a direct correlation between chemical structure and biological activity.

Case Study 2: Hybrid Drug Development

Another investigation focused on creating hybrid molecules by combining this compound with other pharmacophores. This approach successfully yielded compounds with improved efficacy against resistant strains of bacteria, highlighting its versatility beyond anticancer applications.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-(dimethylamino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Key Observations:

Bioactivity Modulation: The dimethylamino group in the target compound distinguishes it from simpler analogs like 2-(4-chlorophenyl)propanoic acid , which lacks functional groups capable of hydrogen bonding or ionic interactions. This group may enhance interactions with enzymes or receptors, as seen in dimethylamino-containing pharmaceuticals .

Stereochemical Influence : The (2R)-configured analog demonstrates the importance of stereochemistry in biological activity, suggesting that the target compound’s stereoisomerism (if present) could significantly impact its efficacy.

Biological Activity

2-(4-Chlorophenyl)-2-(dimethylamino)propanoic acid, also known as a chlorophenyl derivative, has gained attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique structure, which includes a chlorophenyl group and a dimethylamino group, contributing to its diverse biological effects.

- Molecular Formula : C11H14ClN

- Molecular Weight : 201.69 g/mol

- IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The following sections detail these activities, supported by case studies and experimental findings.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of this compound. The presence of the chlorophenyl group enhances its interaction with microbial cell membranes, leading to increased permeability and cell death.

Case Study: Antimicrobial Efficacy

A study conducted on various bacterial strains demonstrated the efficacy of this compound against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate a moderate level of antibacterial activity, particularly against Staphylococcus aureus, which is significant in clinical settings where antibiotic resistance is prevalent .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. In vitro assays revealed that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

The anti-inflammatory activity is attributed to the inhibition of the NF-κB signaling pathway. By blocking this pathway, the compound reduces the expression of inflammatory mediators, suggesting its potential use in treating inflammatory diseases .

Anticancer Potential

Recent research has explored the anticancer properties of this compound. In vitro studies showed that it induces apoptosis in cancer cell lines by activating caspase pathways.

Experimental Findings

A notable experiment involved treating human breast cancer cells (MCF-7) with varying concentrations of the compound. The results indicated:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 85 |

| 25 | 70 |

| 50 | 45 |

The data demonstrate a dose-dependent reduction in cell viability, highlighting its potential as an anticancer agent .

Toxicity Profile

While investigating the biological activity, it is crucial to assess the toxicity of the compound. Preliminary studies indicate low toxicity levels in human cell lines, with an IC50 value significantly higher than therapeutic concentrations.

Q & A

Q. What analytical methods are recommended for quantifying 2-(4-Chlorophenyl)-2-(dimethylamino)propanoic acid in complex mixtures?

Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a robust method. Adjusting mobile phase pH (e.g., using phosphate buffers at pH 3.0–7.0) improves peak resolution for structurally similar compounds. Method validation should include parameters like linearity, precision, and limit of detection, as demonstrated in studies on analogous chlorophenyl derivatives .

Q. What safety protocols are essential for handling this compound?

Use personal protective equipment (PPE), including gloves and lab coats. Store in airtight containers at 2–8°C to prevent degradation. Emergency eyewash stations and showers must be accessible. Avoid inhalation by working in fume hoods, as recommended for related dimethylamino-substituted compounds .

Q. What synthetic routes are commonly used to prepare this compound?

Acylation of 4-chlorophenyl precursors with dimethylamino-propanoic acid derivatives is a key step. Thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] can activate carboxylic acid groups, followed by coupling with amines. Purification via recrystallization or column chromatography ensures high yields, as seen in analogous syntheses .

Q. Which spectroscopic techniques are optimal for structural characterization?

Use ¹H/¹³C NMR to confirm the aromatic and dimethylamino groups. Infrared (IR) spectroscopy identifies carboxylic acid (C=O) and amine (N-H) stretches. High-resolution mass spectrometry (HRMS) validates molecular weight. Compare data with NIST reference spectra for accuracy .

Q. How is purity assessed, and what impurities are typically observed?

RP-HPLC with diode-array detection (DAD) identifies impurities by retention time and UV spectra. Common byproducts include unreacted precursors or chlorinated side products. Quantify impurities using area normalization, referencing pharmacopeial guidelines for validation .

Advanced Research Questions

Q. How can stereochemical effects on biological activity be experimentally investigated?

Synthesize enantiomers via chiral catalysts or enzymatic resolution. Characterize using chiral HPLC with polysaccharide columns or X-ray crystallography. Compare in vitro activity (e.g., receptor binding assays) to establish structure-activity relationships, as applied to stereoisomers of 4-chlorophenyl derivatives .

Q. What strategies resolve contradictions in reported solubility data?

Conduct systematic solubility studies in solvents (e.g., water, ethanol, DMSO) across pH levels (2–12). Use the shake-flask method with HPLC quantification at equilibrium. Control temperature (25°C ± 0.5°C) and validate with saturated solutions, following methodologies from pH-dependent solubility analyses .

Q. How are degradation products identified under stressed conditions?

Expose the compound to heat (40–60°C), UV light, and oxidative/reductive environments. Analyze degradation products via LC-MS/MS, comparing fragmentation patterns to known impurities (e.g., dechlorinated or dimerized species). Reference impurity profiling from pharmaceutical studies .

Q. What experimental designs optimize stability during long-term storage?

Perform accelerated stability testing at 40°C/75% relative humidity (ICH guidelines). Monitor degradation monthly via HPLC and kinetic modeling (Arrhenius equation). Use desiccants and inert atmospheres to mitigate hydrolysis, as recommended for hygroscopic dimethylamino compounds .

Q. How can reaction conditions minimize byproduct formation during synthesis?

Optimize temperature (0–25°C), stoichiometry, and catalyst loading (e.g., DMAP for acylation). Monitor reaction progress with TLC or inline HPLC. Purify via preparative HPLC or fractional crystallization, referencing impurity control in related syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.